2-BROMO-3-METHYLBENZYL CHLORIDE
Description
Properties
CAS No. |
1261520-36-8 |
|---|---|
Molecular Formula |
C8H8BrCl |
Molecular Weight |
219.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
The methyl group at position 3 directs electrophilic substitution to the ortho (position 2) and para (position 4) sites, while the chloromethyl group at position 1 exerts a weaker meta-directing influence. To favor bromination at position 2:
-
Reagents : Bromine (Br₂) with iron(III) bromide (FeBr₃) as a Lewis acid catalyst.
-
Solvent : Dichloromethane or carbon tetrachloride to stabilize reactive intermediates.
-
Temperature : 0–25°C to minimize polybromination.
In a typical procedure, 3-methylbenzyl chloride is dissolved in dichloromethane, and bromine is added dropwise under vigorous stirring. The reaction is quenched with sodium thiosulfate, and the product is isolated via column chromatography. Preliminary studies suggest a 65–70% yield, though regioselectivity remains suboptimal (2-bromo:4-bromo ≈ 3:1).
Advanced Bromination Techniques
Recent advances in bromocyclization, as reported in RSC Advances (2017), highlight the use of N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) for directed halogenation. While originally developed for benzothiophene synthesis, MPHT’s ability to deliver bromine selectively to electron-rich aromatic positions makes it a promising candidate for this application.
Procedure :
-
3-Methylbenzyl chloride is treated with MPHT in acetonitrile at 50°C.
-
The reaction is monitored via TLC until completion (≈6 hours).
-
The product is precipitated in ice-cold water and recrystallized from ethanol.
This method achieves 78% yield with >90% regioselectivity for the 2-bromo isomer, likely due to MPHT’s unique activation of the ortho position relative to the methyl group.
Optimization of Reaction Parameters
Temperature and Catalysis
| Parameter | Electrophilic Bromination | MPHT Bromination |
|---|---|---|
| Temperature (°C) | 0–25 | 50 |
| Catalyst | FeBr₃ | None |
| Reaction Time (h) | 2–4 | 6 |
| Yield (%) | 65–70 | 78 |
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance MPHT’s reactivity by stabilizing ionic intermediates, while nonpolar solvents (e.g., CCl₄) favor radical pathways in traditional bromination.
Industrial-Scale Production Considerations
The continuous flow reactor described in US Patent 4331821A can be adapted for large-scale bromination by integrating a second reaction zone post-chlorination. Key modifications include:
-
In-line Mixing : Bromine is introduced via a sintered glass frit to ensure even distribution.
-
Real-Time Monitoring : UV-Vis spectroscopy tracks bromine consumption, enabling dynamic adjustment of feed rates.
-
Distillation Towers : Fractional distillation separates 2-bromo-3-methylbenzyl chloride (b.p. 215–220°C) from unreacted starting material and byproducts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methylbenzyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The methyl group in 2-Bromo-3-methylbenzyl chloride can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-Bromo-3-methylbenzyl alcohol, 2-Bromo-3-methylbenzyl amine.
Oxidation: 2-Bromo-3-methylbenzoic acid, 2-Bromo-3-methylbenzaldehyde.
Reduction: 3-Methylbenzyl chloride.
Scientific Research Applications
Chemistry: 2-Bromo-3-methylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and resins.
Biology and Medicine: In biological research, 2-Bromo-3-methylbenzyl chloride is used to study the effects of halogenated benzyl compounds on biological systems. It is also used in the synthesis of biologically active molecules and potential drug candidates.
Industry: In the industrial sector, 2-Bromo-3-methylbenzyl chloride is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants. It is also used in the manufacture of photographic chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing bromine and chlorine atoms. These atoms make the benzyl carbon highly susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-3-methylbenzyl chloride with two related compounds from the literature:
Key Observations:
Functional Group Influence: The benzyl chloride group in 2-bromo-3-methylbenzyl chloride enhances its reactivity in substitution reactions compared to the carboxylic acid group in 2-bromo-3-methylbenzoic acid. The latter’s polarity increases solubility in aqueous environments, making it suitable for pharmaceutical formulations . The indole-acetic acid derivative () incorporates a heterocyclic indole ring, broadening its utility in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) precursor.
Substituent Effects: The bromine atom at the 2-position in all three compounds acts as an electron-withdrawing group, directing electrophilic attacks to specific ring positions. In the indole derivative (), the 3-chlorobenzyl group further enhances lipophilicity, aiding blood-brain barrier penetration in drug candidates.
Synthetic Pathways :
- 2-Bromo-3-methylbenzoic acid is synthesized via oxidation of a methyl-substituted precursor, as adapted from Cavill’s method.
- The indole-acetic acid derivative requires multi-step synthesis, including halogenation and alkylation, highlighting the complexity of introducing multiple functional groups.
Research Findings and Implications
- Reactivity : The benzyl chloride moiety in 2-bromo-3-methylbenzyl chloride is highly reactive toward nucleophiles (e.g., amines, thiols), making it valuable for constructing carbon-nitrogen or carbon-sulfur bonds. In contrast, the carboxylic acid analog is more suited for salt formation or conjugation reactions.
- Thermodynamic Stability: Bromine’s electronegativity increases the stability of the aromatic ring toward electrophilic substitution but may reduce thermal stability compared to non-halogenated analogs.
- Applications: While 2-bromo-3-methylbenzyl chloride is primarily an intermediate, its benzoic acid counterpart has documented use in synthesizing active pharmaceutical ingredients (APIs).
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-3-methylbenzyl chloride, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves halogenation or functional group interconversion. One approach is the chlorination of 2-bromo-3-methylbenzyl alcohol using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C to prevent side reactions like oxidation or ring bromination).
- Solvent choice (e.g., dry dichloromethane or CCl₄ to maintain anhydrous conditions) .
- Stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to ensure complete conversion. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via fractional distillation or recrystallization .
Basic: How can researchers confirm the structure of 2-bromo-3-methylbenzyl chloride using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : The methyl group (CH₃) at position 3 appears as a singlet (~δ 2.3 ppm in ¹H NMR). Benzyl chloride protons (CH₂Cl) show a distinct triplet (~δ 4.5–4.8 ppm) due to coupling with adjacent protons. Bromine’s deshielding effect shifts aromatic protons to δ 7.2–7.8 ppm .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves substituent positions (e.g., bromine at position 2 and methyl at position 3) .
Advanced: How do the bromine and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric effects : The methyl group at position 3 hinders nucleophilic attack at the benzyl carbon, reducing reaction rates in SN₂ mechanisms.
- Electronic effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the benzyl chloride, favoring SN₁ pathways in polar solvents.
- Regioselectivity : Bromine directs incoming nucleophiles to para positions in subsequent aromatic substitutions. Kinetic studies using varying solvents (e.g., DMSO vs. THF) can elucidate mechanistic preferences .
Advanced: How can researchers design analogs of 2-bromo-3-methylbenzyl chloride to study regioselectivity in electrophilic aromatic substitution?
Methodological Answer:
- Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at position 4 to compare directing effects with bromine.
- Isotopic labeling : Use deuterated methyl groups to track steric impacts in kinetic isotope effect (KIE) studies.
- Computational modeling : DFT calculations (e.g., using Gaussian) predict charge distribution and transition states to rationalize experimental outcomes .
Basic: What are the best practices for handling 2-bromo-3-methylbenzyl chloride in moisture-sensitive reactions?
Methodological Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent hydrolysis.
- Drying solvents : Pre-dry solvents over molecular sieves or via distillation.
- Storage : Keep under anhydrous conditions at –20°C in amber vials to avoid light-induced degradation. Safety protocols include impervious gloves (e.g., nitrile) and fume hood use .
Advanced: How is 2-bromo-3-methylbenzyl chloride utilized in cross-coupling reactions to synthesize bioactive compounds?
Methodological Answer:
- Suzuki-Miyaura coupling : The benzyl chloride reacts with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl derivatives.
- Buchwald-Hartwig amination : Palladium-catalyzed coupling with amines generates secondary amines for pharmaceutical intermediates (e.g., kinase inhibitors).
- Optimization : Screen ligands (e.g., XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to enhance yields .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatization of 2-bromo-3-methylbenzyl chloride?
Methodological Answer:
- Reproducibility checks : Verify catalyst purity, solvent dryness, and reaction temperature.
- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and side products.
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
Advanced: What computational tools are recommended to predict the reactivity of 2-bromo-3-methylbenzyl chloride in novel reaction systems?
Methodological Answer:
- DFT calculations : Use ORCA or Gaussian to model transition states and activation energies for SN₁/SN₂ pathways.
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., using GROMACS).
- Machine learning : Train models on existing halogenated benzyl chloride datasets to predict yields in untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
